N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of pyridine, pyrazole, and thiophene sulfonamide groups
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,14-2-1-11-21-14)16-8-10-18-9-5-13(17-18)12-3-6-15-7-4-12/h1-7,9,11,16H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGFMSPREABZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include pyridine derivatives, pyrazole derivatives, and thiophene sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and sulfonyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through multi-step reactions involving thiophene and pyridine derivatives. The general synthetic route includes the formation of the pyrazole ring followed by the introduction of the thiophene sulfonamide moiety. The molecular formula is , and its structure features a thiophene ring attached to a sulfonamide group, which is known for enhancing solubility and bioactivity.
Anticancer Activity
Sulfonamide compounds have been evaluated for their anticancer properties. A study focusing on sulfonamides incorporating various heterocycles demonstrated significant activity against human liver cancer cell lines (HepG2). Compounds showed selectivity indices indicating better efficacy than established chemotherapeutics like methotrexate . Given the structural similarity, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide may also exhibit similar anticancer properties.
Antifungal Activity Evaluation
In a study evaluating antifungal agents, novel pyridine-sulfonamide derivatives were synthesized and screened for activity against various fungal strains. Many compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of fluconazole, indicating enhanced potency . Although this compound was not directly tested, insights from these studies highlight the potential for similar effectiveness.
Anticancer Research
A comprehensive evaluation of sulfonamide derivatives showed significant cytotoxic effects on HepG2 cells. The study utilized molecular docking to predict interactions between synthesized compounds and target proteins involved in cancer progression . This approach underscores the importance of structure-activity relationships in developing new anticancer agents based on the thiophene-sulfonamide scaffold.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-sulfonamide
- N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-sulfonamide
Uniqueness
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene sulfonamide core linked to a pyrazole moiety and a pyridine ring. This unique structure is thought to contribute to its diverse biological activities.
This compound is believed to exert its effects through interactions with specific molecular targets, particularly enzymes involved in cellular signaling pathways. The presence of the sulfonamide group is significant for its binding affinity to various proteins, potentially modulating their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Table 1: Anticancer Activity Data
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented for their ability to inhibit inflammatory pathways.
Table 2: Anti-inflammatory Activity Comparison
The above table shows that certain derivatives exhibit comparable anti-inflammatory activity to established medications, indicating the therapeutic potential of compounds like this compound.
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
- Study on Bcl-xL Inhibition : Compounds with a thiophene sulfonamide core showed sub-micromolar binding affinities to Bcl-xL, indicating potential for apoptosis induction in tumor cells through mitochondrial pathways .
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives induced apoptosis in HL-60 cells, highlighting their role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
